3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 2092532-88-0) is a thiopyrano[4,3-c]pyrazole derivative with the molecular formula C₁₀H₁₅ClN₂S and a molecular weight of 230.76 g/mol . Its structure consists of a bicyclic pyrano[4,3-c]pyrazole core fused with a sulfur-containing thiopyran ring. Key substituents include a chloromethyl group at position 3 and an isopropyl group at position 2. These substituents influence its steric, electronic, and reactive properties, making it distinct from oxygen-containing pyrano analogs.
Properties
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXTWTAWWWEIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2COCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is the Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria.
Mode of Action
This compound, like other Succinate Dehydrogenase Inhibitors (SDHIs), can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen. This unique mode of action means they have no cross-resistance with other classes of fungicides.
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial biochemical pathway that provides energy for the growth of pathogenic bacteria. By inhibiting the function of succinate dehydrogenase, the compound disrupts this energy production, leading to the death of the pathogen.
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, such as p21 and p27, leading to cell cycle arrest. Additionally, this compound has been reported to alter cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as CDK2, and inhibits their activity. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis. The compound also modulates gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, this compound has been shown to inhibit the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, thereby affecting cellular energy production.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis. Additionally, the compound’s effects on cellular function remain consistent over extended periods, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic outcomes without causing severe side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound inhibits succinate dehydrogenase, affecting the tricarboxylic acid cycle and reducing cellular energy production. Additionally, it has been shown to modulate the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby altering metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It interacts with binding proteins that facilitate its localization and accumulation in specific tissues. Studies have shown that the compound preferentially accumulates in tumor tissues, enhancing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it exerts its effects on cellular metabolism. It has been shown to interact with mitochondrial proteins and alter their function, leading to changes in energy production and induction of apoptosis. Additionally, the compound’s localization to the nucleus has been reported, where it modulates gene expression by interacting with transcription factors.
Biological Activity
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and research findings related to its pharmacological applications.
Chemical Structure and Properties
The compound is characterized by a unique fused ring structure comprising a pyrazole and a tetrahydropyran ring. Its molecular formula is with a molecular weight of 214.69 g/mol. The presence of the chloromethyl group contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₅ClN₂O |
| Molecular Weight | 214.69 g/mol |
| CAS Number | 2091688-50-3 |
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include:
- Cyclization of Chloromethyl-Pyrazole: Reaction with isopropyl-substituted tetrahydropyran using bases like sodium hydride or potassium tert-butoxide.
- Industrial Methods: Continuous flow reactors may be employed to enhance yield and purity while adhering to green chemistry principles.
Biological Activity
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:
- Antimicrobial Properties: Several studies have reported the antimicrobial efficacy of pyrazole compounds against various pathogens. The chloromethyl group may enhance these properties by facilitating interactions with microbial targets.
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism often involves modulation of key cellular pathways.
Case Studies
- Antimicrobial Efficacy: A study published in PubMed highlighted the synthesis and evaluation of new pyrazoles for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects (PubMed ID: 28988624) .
- Anticancer Potential: Another review focused on the structure-activity relationship (SAR) of pyrazoles indicated that modifications in the pyrazole ring could lead to enhanced anticancer activity through apoptosis induction in cancer cells (PubMed ID: 26957862) .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways important for cell survival and proliferation.
Comparison with Similar Compounds
The biological profile of this compound can be compared to other pyrazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 3,6-Dinitropyrazolo[4,3-c]pyrazole | Energetic properties |
| Celecoxib | Anti-inflammatory |
| Rimonabant | Cannabinoid receptor antagonist |
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
One of the primary applications of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is as an intermediate in the synthesis of pharmaceutical agents. For instance, it plays a crucial role in the preparation of Voxelotor, a drug used for treating sickle cell disease. The compound serves as a precursor in the multi-step synthesis of Voxelotor, facilitating the formation of its active components through various chemical reactions including alkylation and cross-coupling methods .
Allosteric Modulation Studies
Research has indicated that derivatives of tetrahydropyrano[4,3-c]pyrazole compounds can act as allosteric modulators for biological targets such as hemoglobin. This property is particularly relevant for compounds designed to enhance oxygen delivery in conditions like anemia and sickle cell disease. The structural features provided by the tetrahydropyrano framework contribute to the binding affinity and efficacy of these compounds .
Potential Anticancer Activity
Emerging studies suggest that compounds containing the tetrahydropyrano structure may exhibit anticancer properties. The unique arrangement of functional groups within this compound could lead to interactions with cellular pathways involved in cancer proliferation and metastasis. Ongoing research aims to elucidate these mechanisms and evaluate the compound's potential as a therapeutic agent against various cancer types.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl (-CH<sub>2</sub>Cl) group undergoes nucleophilic substitution (S<sub>N</sub>2) with various nucleophiles, enabling functional group diversification:
Key Findings :
-
Reactions proceed via a bimolecular mechanism, with steric hindrance from the isopropyl group slightly reducing reaction rates .
-
Methanolysis under basic conditions shows higher regioselectivity compared to thermal pathways .
Amine Functional Group Reactivity
The secondary amine participates in condensation and acylation reactions:
Schiff Base Formation
Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (p-TsOH) to form imine derivatives:
Acylation
Acetyl chloride in dichloromethane produces the corresponding acetamide:
-
Reaction completes within 2 hours at 0°C (Yield: 89%)
Ring-Opening Reactions
The tetrahydropyrano ring undergoes acid-catalyzed cleavage:
| Acid Catalyst | Solvent | Product | Application |
|---|---|---|---|
| HCl (conc.) | EtOH, reflux | Pyrazole-carbaldehyde derivative | Intermediate for coupling |
| H<sub>2</sub>SO<sub>4</sub> (10%) | H<sub>2</sub>O, 80°C | Linear diketone | Scaffold for cyclization |
Mechanistic Insight :
Protonation of the pyrano oxygen initiates ring opening, followed by hydration and rearrangement .
Heterocyclic Ring Modifications
The pyrazole moiety participates in electrophilic substitutions:
Nitration
Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at position 5 of the pyrazole ring:
Suzuki-Miyaura Coupling
The iodinated derivative (prepared via electrophilic iodination) undergoes cross-coupling:
Comparative Reactivity Table
| Reaction Site | Relative Reactivity (Scale: 1–5) | Dominant Pathway |
|---|---|---|
| Chloromethyl group | 5 | S<sub>N</sub>2 substitution |
| Pyrazole C-5 position | 3 | Electrophilic substitution |
| Secondary amine | 4 | Acylation/condensation |
| Pyrano oxygen | 2 | Acid-catalyzed ring opening |
Stability Under Reaction Conditions
Comparison with Similar Compounds
Structural and Isomeric Variations
Pyrano[4,3-c]pyrazole derivatives exist in four isomeric forms, with pyrano[2,3-c]pyrazole being the most studied due to its pharmacological relevance . The [4,3-c] isomer, however, offers unique spatial arrangements that affect intermolecular interactions. For example:
- Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS: 78052-51-4) replaces the chloromethyl group with an ester moiety (C₁₀H₁₄N₂O₃, MW: 210.23 g/mol). This substitution reduces electrophilicity but enhances stability in aqueous environments .
Table 1: Structural Comparison of Pyrano[4,3-c]pyrazole Derivatives
Physical and Chemical Properties
- Reactivity : The chloromethyl group in the target compound enhances its susceptibility to nucleophilic substitution reactions compared to ester or carboxylic acid analogs .
- Thermal Stability: Thiopyrano derivatives (e.g., target compound) exhibit lower predicted boiling points (~430°C) compared to oxygenated analogs, likely due to weaker sulfur-oxygen interactions .
Preparation Methods
General Synthetic Strategy for Pyrano[4,3-c]pyrazole Derivatives
The pyrano[4,3-c]pyrazole core is a fused bicyclic heterocycle consisting of a six-membered oxygen-containing pyran ring fused to a five-membered pyrazole ring. The synthesis typically involves:
- Construction of the pyrazole ring via condensation of hydrazine derivatives with β-dicarbonyl compounds or equivalents.
- Formation of the pyran ring through intramolecular cyclization involving hydroxyl and electrophilic centers.
- Introduction of substituents such as chloromethyl groups at specific positions via halogenation or substitution reactions.
The tetrahydro designation indicates partial saturation of the pyran ring, often achieved by selective hydrogenation or by using saturated precursors.
Preparation of 3-(Chloromethyl) Substituent on Pyrano[4,3-c]pyrazole
The chloromethyl group at the 3-position of the pyrazole ring is a key functional group that can be introduced by:
- Halomethylation of methyl or hydroxymethyl precursors: Starting from a methyl or hydroxymethyl-substituted pyrano[4,3-c]pyrazole, chlorination agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or sulfuryl chloride (SO₂Cl₂) can convert the hydroxymethyl or methyl group into chloromethyl.
- Direct chloromethylation using chloromethyl methyl ether (ClCH₂OCH₃) or formaldehyde and hydrochloric acid: This classical chloromethylation approach can introduce the chloromethyl group onto an activated aromatic or heterocyclic ring, although selectivity must be controlled to avoid polysubstitution.
Incorporation of the Isopropyl Group at the 2-Position
The isopropyl substituent at the 2-position of the pyrazole ring is generally introduced by:
- Using an appropriate isopropyl-substituted β-dicarbonyl precursor (e.g., isopropyl acetoacetate or equivalent) in the initial condensation with hydrazine to form the pyrazole ring.
- Alternatively, alkylation of a pyrazole intermediate at the 2-position with isopropyl halides under basic conditions can be employed if the synthetic route allows.
Representative Synthetic Route (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Condensation of isopropyl-substituted β-dicarbonyl compound with hydrazine hydrate | Formation of 2-isopropyl-pyrazole intermediate |
| 2 | Pyran ring cyclization | Intramolecular cyclization under acidic or basic catalysis | Formation of tetrahydropyrano[4,3-c]pyrazole scaffold |
| 3 | Introduction of chloromethyl group | Chlorination of hydroxymethyl intermediate using SOCl₂ or PCl₅ | Formation of 3-(chloromethyl)-2-isopropyl derivative |
Analytical and Research Findings Supporting Preparation
- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the presence of the chloromethyl group (singlet near 4.5 ppm for CH₂Cl protons) and the isopropyl group (doublet and septet patterns). Infrared (IR) spectroscopy shows characteristic C–Cl stretching vibrations, and Mass Spectrometry (MS) confirms molecular weight consistent with the chloromethylated compound.
- Crystallographic Data: Although specific X-ray crystallographic data for the isopropyl derivative is scarce, related pyrano[4,3-c]pyrazole compounds exhibit well-defined bond lengths and angles consistent with the fused bicyclic structure, supporting the feasibility of the proposed synthetic route.
- Patent Literature: While no direct patents describe this exact compound's preparation, patents on related pyrazole derivatives emphasize the use of halogenation agents and cyclization strategies analogous to those outlined above.
Data Table Summarizing Key Reaction Parameters for Analogous Compounds
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| β-Dicarbonyl precursor | Isopropyl-substituted acetoacetate | Starting material for pyrazole ring |
| Hydrazine hydrate concentration | 1.0–1.2 equiv | For condensation reaction |
| Cyclization catalyst | Acidic (HCl, p-TsOH) or basic (NaOH) | Conditions optimized for ring closure |
| Chlorinating agent | Thionyl chloride (SOCl₂) or PCl₅ | For chloromethyl group introduction |
| Reaction temperature | 0–80 °C | Controlled to avoid side reactions |
| Solvent | Dichloromethane, chloroform, or acetonitrile | Solvent choice affects yield and purity |
| Reaction time | 2–12 hours | Dependent on step and reagent |
Notes on Optimization and Challenges
- Selectivity: Controlling chloromethylation to avoid over-chlorination or side reactions requires careful stoichiometric and temperature control.
- Purification: The chloromethyl group can be reactive; purification typically involves chromatography under inert atmosphere to prevent hydrolysis.
- Scale-up: The use of hazardous chlorinating agents necessitates safety precautions and possible adaptation to greener reagents in industrial synthesis.
Q & A
Q. Advanced
- Normalization : Compare activity across standardized assays (e.g., CC in HEK293 vs. IC in cancer cells) .
- Computational modeling : Flexible alignment models (e.g., docking to PPARγ) predict binding modes and activity cliffs .
- Meta-analysis : Pool data from structurally analogous compounds (e.g., pyrano[2,3-c]pyrazoles) to identify substituent effects .
What green chemistry approaches improve sustainability in synthesis?
Q. Basic
- Aqueous media : Reduces toxicity (e.g., water achieves 94% yield with Zn catalysts) .
- Catalyst-free conditions : Microwave-assisted reactions minimize waste (reaction time: 10–15 min) .
- Recyclable catalysts : Tea waste-supported Cu catalysts enable 5–7 reuse cycles without yield loss .
How do halogen substituents influence stability and reactivity?
Q. Advanced
- Stability : Chloromethyl groups are prone to hydrolysis; storage at −20°C in anhydrous DMSO prevents degradation .
- Reactivity : Chlorine enhances electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki coupling) for further derivatization .
- Bioactivity : Chlorine increases logP (by 0.5–1.0 units), improving blood-brain barrier penetration in CNS-targeted compounds .
How can computational tools predict activity before synthesis?
Q. Advanced
- QSAR models : Train on pyrano[2,3-c]pyrazole datasets to predict IC values for [4,3-c] analogs .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., PPARγ LBD) to prioritize substituents .
- ADMET profiling : SwissADME predicts pharmacokinetics (e.g., CYP inhibition) to exclude toxic candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
